7-O-Demethyl rapamycin

Drug-eluting stent Coronary intervention Antiproliferative agent

Choose 7-O-Demethyl rapamycin for your critical R&D and QC workflows. As the primary sirolimus metabolite, it is the essential, structurally authenticated reference standard for ANDA impurity profiling and LC/MS/MS method validation—a role no other analog can fulfill. For stent developers, its validated 85 µg low-dose efficacy enables reduced polymer load formulations, with five-year clinical data showing superiority over zotarolimus-eluting stents (HR 0.53). This distinct, low-immunosuppressive mTOR modulator is your tool to dissect structure-activity relationships beyond parent compound pharmacology.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1
InChIKeyZHYGVVKSAGDVDY-AVLJHKTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin for Research Procurement: Chemical Identity and Baseline Characterization


7-O-Demethyl rapamycin (CAS 151519-50-5, also known as Novolimus or 7-O-desmethyl sirolimus) is a macrocyclic lactone and a naturally occurring O-demethylated metabolite of the mTOR inhibitor rapamycin (sirolimus) [1]. With a molecular formula of C50H77NO13 and molecular weight of 900.15 g/mol, this compound retains the core rapamycin scaffold while differing by the absence of a methyl group at the 7-O position . 7-O-Demethyl rapamycin is primarily procured for three distinct research applications: as an analytical reference standard for rapamycin metabolite identification, as a bioactive mTOR pathway modulator with tumor cell growth-inhibiting activity, and as the active pharmaceutical ingredient in novolimus-eluting coronary stent systems [2].

Why Rapamycin or Other Analogs Cannot Substitute for 7-O-Demethyl Rapamycin in Targeted Applications


Although 7-O-demethyl rapamycin shares the mTOR-inhibitory mechanism of rapamycin (sirolimus) and other rapalogs, its structural modification at the 7-O position confers distinct pharmacological properties that preclude simple substitution. As a rapamycin metabolite, 7-O-demethyl rapamycin exhibits low immunosuppressive activity relative to the parent compound in vivo and does not contribute meaningfully to the clinical pharmacology of sirolimus [1]. This differentiates it fundamentally from rapamycin itself for therapeutic applications. In the context of drug-eluting stents, the compound has been specifically developed to deliver efficacy similar to currently available agents at a lower absolute dose, which enables reduced polymer load and potentially improved safety profile [2]. Furthermore, the compound serves as a critical analytical reference standard for impurity and metabolite profiling during rapamycin manufacturing, a role that cannot be fulfilled by rapamycin or other synthetic analogs such as everolimus or temsirolimus [3].

7-O-Demethyl Rapamycin Differentiation Evidence: Quantitative Comparisons Against Sirolimus and Zotarolimus


Reduced Drug Dose in Coronary Stent Applications: Novolimus vs. Sirolimus

In the first-in-human clinical evaluation of novolimus-eluting stents (NES), the device provided a lower absolute drug dose compared to the Cypher sirolimus-eluting stent [1]. This dose reduction enables a corresponding reduction in polymer load, a design feature intended to mitigate polymer-related adverse events including inflammation and late stent thrombosis [1].

Drug-eluting stent Coronary intervention Antiproliferative agent

Five-Year Clinical Outcomes: Novolimus-Eluting Stent vs. Zotarolimus-Eluting Stent

In the EXCELLA II multicenter randomized controlled trial, the novolimus-eluting stent (NES) demonstrated significantly lower incidence of both patient-oriented and device-oriented composite endpoints compared to the Endeavor zotarolimus-eluting stent (ZES) at five-year follow-up [1]. This long-term superiority supports the clinical value proposition of novolimus as an antiproliferative agent in coronary stent applications.

Coronary artery disease Percutaneous coronary intervention Target lesion revascularization

Metabolite Abundance in Human Whole Blood Following Sirolimus Administration

Following a single 40-mg oral dose of radiolabeled sirolimus in healthy volunteers, drug-derived products in whole blood were characterized and quantified via HPLC, LC/MS, and LC/MS/MS [1]. The percentage distribution of sirolimus metabolites, including 7-O-demethyl sirolimus, was measured over time. Based on their low immunosuppressive activities and relative abundance, these metabolites do not appear to play a major role in the clinical pharmacology of the parent drug [1].

Pharmacokinetics Drug metabolism Therapeutic drug monitoring

Solubility Profile and Storage Stability Specifications for Procurement Planning

Vendor technical datasheets provide specific handling parameters for 7-O-demethyl rapamycin that inform procurement and storage decisions [1]. The compound is hygroscopic and requires storage under inert atmosphere for long-term stability . These specifications are critical for laboratories planning in vitro assays or analytical method development using this compound.

Compound handling Formulation development Analytical method validation

Structural Characterization and Purity Profile for Analytical Reference Standard Use

7-O-Demethyl rapamycin is supplied with defined purity specifications (approximately 80%) and structural characterization data including proton NMR in CDCl3 and mass spectrometric analysis . The compound is explicitly designated as a rapamycin metabolite suitable for analytical method development and validation for ANDA applications or commercial rapamycin production quality control [1].

Metabolite identification Impurity profiling Quality control

CYP3A4-Mediated Metabolism and Structural Mapping of O-Demethylated Derivatives

A 2025 comprehensive metabolic profiling study using human liver microsomes and high-resolution mass spectrometry identified 21 unique sirolimus metabolites and classified them into five structural groups, including O-demethylated derivatives [1]. Density functional theory calculations indicated that certain demethylation reactions were energetically preferred, and molecular dynamics simulations demonstrated favorable orientation and accessibility of key sites within the CYP3A4 binding pocket for metabolic transformation [1]. The study notes that the human metabolic profile of sirolimus remains incompletely characterized due to the lack of structurally identified standards [1].

Drug metabolism Cytochrome P450 In vitro metabolism

7-O-Demethyl Rapamycin Application Scenarios: Research and Industrial Use Cases Driven by Differentiated Evidence


Development and Comparative Evaluation of Next-Generation Drug-Eluting Coronary Stents

For biomedical device researchers and stent manufacturers, 7-O-demethyl rapamycin (as Novolimus) offers a validated antiproliferative agent with a lower required drug dose (85 µg per stent) compared to sirolimus (140 µg per stent), enabling reduced polymer load formulations [1]. The compound has demonstrated five-year clinical superiority over zotarolimus-eluting stents in randomized controlled trials, with a 47% reduction in patient-oriented composite endpoint hazard (HR 0.53, 95% CI: 0.32-0.87) [2]. This evidence supports procurement of the compound for preclinical stent coating optimization, in vitro release kinetics studies, and as a reference standard in the development of novel DES platforms.

Analytical Reference Standard for Sirolimus Metabolite Identification and Pharmacokinetic Studies

For analytical chemistry laboratories, CROs, and pharmaceutical quality control departments, 7-O-demethyl rapamycin is a certified reference standard required for LC/MS/MS method development and validation in therapeutic drug monitoring of sirolimus. Following sirolimus administration in humans, 7-O-demethyl sirolimus is a definitively identified metabolite, with total metabolites representing 6%-17% of drug-derived material in whole blood at 24 hours post-dose [3]. Recent metabolic profiling confirms 7-O-demethyl sirolimus as one of 21 unique metabolites, underscoring the need for structurally identified standards to fully characterize sirolimus disposition [4]. Procurement of this compound enables accurate quantification in pharmacokinetic studies, impurity profiling during API manufacturing, and ANDA regulatory submissions.

In Vitro mTOR Pathway Research and Tumor Cell Growth Inhibition Studies

For cancer biology and cell signaling researchers, 7-O-demethyl rapamycin provides a tool for investigating mTOR pathway modulation with a structurally distinct rapalog. The compound exhibits tumor cell growth-inhibiting activity and is suitable for in vitro cellular assays . Researchers should note the solubility specifications (10 mM in DMSO) and hygroscopic nature of the compound when planning experiments [5]. Proper storage conditions—powder at -20°C for up to 3 years, or in solvent at -80°C for 6 months—must be observed to maintain compound integrity [5].

Comparative Pharmacology Research: Differentiating mTOR Inhibitor Subclass Effects

For pharmacology researchers conducting comparative studies across the mTOR inhibitor class, 7-O-demethyl rapamycin offers a distinct pharmacological profile. Unlike rapamycin, which exhibits potent immunosuppressive activity and clinical utility in transplantation, 7-O-demethyl rapamycin as a metabolite demonstrates low immunosuppressive activity and does not contribute meaningfully to the clinical pharmacology of the parent drug [3]. This property differentiation enables researchers to dissect structure-activity relationships within the rapalog class and investigate the pharmacological consequences of 7-O demethylation on mTOR complex binding, downstream signaling, and cellular effects independent of the parent compound's dominant pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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